Cas no 628-41-1 (1,4-Cyclohexadiene)
1,4-Cyclohexadiene structure
1,4-Cyclohexadiene
1,4-Cyclohexadiene Properties
Names and Identifiers
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- 1,4-Cyclohexadiene
- Cyclohexadiene
- 1,4-Dihydrobenzene
- 1,4-cyclohexadiene radical cation
- 1,4-Cyclohexanediene
- c1-2-4-6-5-3-1
- C6H8
- Cyclohexa-1,4-diene
- EINECS 211-043-1
- h1-2,5-6H,3-4H
- 1,4-Dihydrobenzene (stabilized with BHT)
- 1,4-Cyclohexadiene puruM, >=97.0% (GC)
- 1,4-CycL
- ohexadiene
- 1,4-CYCLOHEXADIENE, 97%1,4-CYCLOHEXADIENE, 97%1,4-CYCLOHEXADIENE, 97%1,4-CYCLOHEXADIENE, 97%
- 1,4-Cyclohexadiene,% stab. with 0.1% BHT
- 1,4-CYCLOHEXADIENE, STAB.
- 1,4-Cyclohexadiene, 97%
- UNII-0F8Z5909QZ
- DTXSID0060854
- BP-31161
- FT-0606817
- NS00035192
- AM20100536
- 628-41-1
- InChI=1/C6H8/c1-2-4-6-5-3-1/h1-2,5-6H,3-4H
- D89254
- 0F8Z5909QZ
- AKOS015902349
- 1,4 cyclohexadiene
- Q161523
- CHEBI:37611
- 1,4-Cyclohexadiene ~0.1% hydroquinone as stabilizer
- MFCD00001535
- EN300-112479
- S(-)-ETICLOPRIDEHYDROCHLORIDE
- 1,4-Cyclohexadiene, purum, >=97.0% (GC)
- 1,4-Cyclohexadiene (stabilized with BHT)
- DTXCID6043547
- +Expand
-
- MFCD00001535
- UVJHQYIOXKWHFD-UHFFFAOYSA-N
- 1S/C6H8/c1-2-4-6-5-3-1/h1-2,5-6H,3-4H2
- C1=CCC=CC1
- 1900733
Computed Properties
- 80.06260
- 0
- 0
- 0
- 80.063
- 6
- 58
- 0
- 0
- 0
- 0
- 0
- 1
- nothing
- nothing
- 0
- 0A^2
Experimental Properties
- 1.89260
- 0.00000
- n20/D 1.472(lit.)
- Miscible with organic solvents like diethyl ether, tetrahydrofuran and toluene.Immiscible with water.
- 88-89 °C(lit.)
- -49°C(lit.)
- Fahrenheit: 19.4 ° f
Celsius: -7 ° c - Colorless liquid [1]
- Stable. Highly flammable. Incompatible with strong oxidizing agents.
- Insoluble in water, soluble in most organic solvents such as ethanol \ ether [10]
- Sensitive to heat and air
- 0.847 g/mL at 25 °C(lit.)
1,4-Cyclohexadiene Related Literature
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1. Reaction of metal-ion complexes with hydrocarbons. Part III. Palladium acetate in the oxidation and autoxidation reactions of cyclohexene, cyclohexa-1,3-diene, and cyclohexa-1,4-diene in acetic acid solutionR. G. Brown,J. M. Davidson J. Chem. Soc. A 1971 1321
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2. The thermal unimolecular isomerisation of bicyclo[3,1,0]hex-2-ene and decomposition of cyclohexa-1,4-dieneR. J. Ellis,H. M. Frey J. Chem. Soc. A 1966 553
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3. Conformational analysis of cyclohexa-1,4-dienes by nuclear magnetic resonancePeter W. Rabideau,Jonathan W. Paschal,James L. Marshall J. Chem. Soc. Perkin Trans. 2 1977 842
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G?kay Ayd?n,Tahir Savran,Fatih Akta?,Arif Baran,Metin Balci Org. Biomol. Chem. 2013 11 1511
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5. Hydroxyl-radical-induced oxidation of cyclohexa-1,4-diene by O2 in aqueous solution. A pulse radiolysis and product studyXian-Ming Pan,Man Nien Schuchmann,Clemens von Sonntag J. Chem. Soc. Perkin Trans. 2 1993 1021
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Weiming Yuan,Patrizio Orecchia,Martin Oestreich Chem. Commun. 2017 53 10390
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7. Effect of the ring size of TMC ligands in controlling C–H bond activation by metal-superoxo speciesMonika,Azaj Ansari Dalton Trans. 2022 51 5878
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Patrick Fries,Melanie Kim Müller,Jens Hartung Org. Biomol. Chem. 2013 11 2630
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Kseniya N. Sedenkova,Elena B. Averina,Yuri K. Grishin,Julia V. Kolodyazhnaya,Victor B. Rybakov,Tamara S. Kuznetsova,Audrey Hughes,Gabriel dos Passos Gomes,Igor V. Alabugin,Nikolay S. Zefirov Org. Biomol. Chem. 2017 15 9433
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Kartik Chandra Mondal,Sudipta Roy,Herbert W. Roesky Chem. Soc. Rev. 2016 45 1080